Antibiotic MX 2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Antibiotics are a crucial tool in modern medicine, used to treat bacterial infections and save lives. However, the overuse and misuse of antibiotics have led to the emergence of antibiotic-resistant bacteria, which pose a significant threat to public health. Antibiotic MX 2 is a new antibiotic that has shown promising results in scientific research.

Mecanismo De Acción

Antibiotic MX 2 works by inhibiting bacterial cell wall synthesis, which prevents the bacteria from reproducing and ultimately leads to their death. The antibiotic targets a specific enzyme involved in cell wall synthesis, which makes it highly effective against a wide range of bacterial species.

Biochemical and Physiological Effects:

This compound has been shown to have minimal toxicity and side effects in animal models. The antibiotic is well-tolerated and does not appear to cause any significant biochemical or physiological effects in the body.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Antibiotic MX 2 has several advantages for lab experiments, including its broad spectrum of activity, high efficacy, and minimal toxicity. However, the synthesis method is complex and requires specialized equipment and expertise, which can limit its availability and use in some labs.

Direcciones Futuras

There are several future directions for Antibiotic MX 2 research, including:

1. Developing new formulations and delivery methods to improve the antibiotic's efficacy and reduce the risk of antibiotic resistance.

2. Investigating the potential use of this compound in combination with other antibiotics to enhance its effectiveness.

3. Studying the long-term effects of this compound on bacterial populations and the environment.

4. Investigating the potential use of this compound in veterinary medicine to treat bacterial infections in animals.

5. Exploring the use of this compound in the treatment of antibiotic-resistant bacterial infections.

In conclusion, this compound is a promising new antibiotic that has shown efficacy against a wide range of bacterial infections. While there are limitations to its use in lab experiments, the antibiotic has several advantages, including its broad spectrum of activity and minimal toxicity. Future research directions include exploring new formulations and delivery methods, investigating the use of this compound in combination with other antibiotics, and studying the long-term effects of the antibiotic on bacterial populations and the environment.

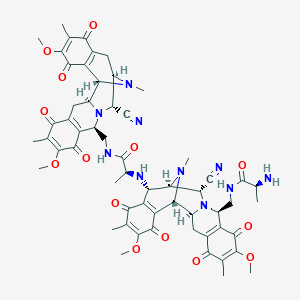

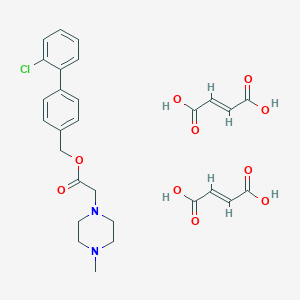

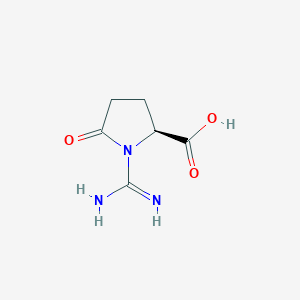

Métodos De Síntesis

Antibiotic MX 2 is synthesized using a combination of chemical and biological methods. The chemical synthesis involves the use of organic chemistry techniques to create the core structure of the antibiotic, while the biological synthesis involves the use of microorganisms to produce the antibiotic. The synthesis method is complex and requires specialized equipment and expertise.

Aplicaciones Científicas De Investigación

Antibiotic MX 2 has been the subject of extensive scientific research, with studies showing its effectiveness against a wide range of bacterial infections. In vitro studies have shown that this compound has a broad spectrum of activity, meaning it can target a wide range of bacterial species. In vivo studies have shown that this compound is effective in treating bacterial infections in animal models.

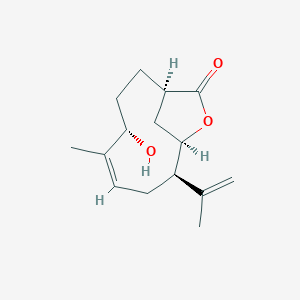

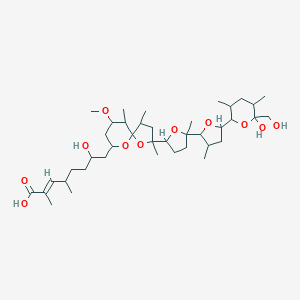

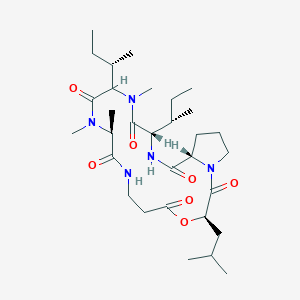

Propiedades

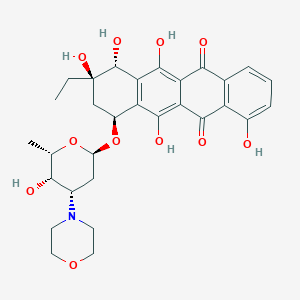

Número CAS |

105026-50-4 |

|---|---|

Fórmula molecular |

C30H35NO11 |

Peso molecular |

585.6 g/mol |

Nombre IUPAC |

(7S,9R,10R)-9-ethyl-4,6,9,10,11-pentahydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-morpholin-4-yloxan-2-yl]oxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C30H35NO11/c1-3-30(39)12-17(42-18-11-15(24(33)13(2)41-18)31-7-9-40-10-8-31)20-23(29(30)38)28(37)21-22(27(20)36)26(35)19-14(25(21)34)5-4-6-16(19)32/h4-6,13,15,17-18,24,29,32-33,36-39H,3,7-12H2,1-2H3/t13-,15-,17-,18-,24+,29+,30+/m0/s1 |

Clave InChI |

OPBPMGYBSDKJBT-DQHLZUIQSA-N |

SMILES isomérico |

CC[C@]1(C[C@@H](C2=C([C@H]1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N6CCOCC6)O |

SMILES |

CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N6CCOCC6)O |

SMILES canónico |

CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)OC5CC(C(C(O5)C)O)N6CCOCC6)O |

Sinónimos |

3'-deamino-3'-morpholino-13-deoxy-10-hydroxycarminomycin KRN 8602 KRN-8602 morpholinoanthracycline MX-2 morpholinoanthracycline MX2 MX-2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,3S,13R,14R,17R,18S,19S,20S,21R,22S,23S,24S,25R)-18,21,22,24-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B217362.png)